molecular formula C21H30N6O B12237450 3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole

3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B12237450
M. Wt: 382.5 g/mol
InChI Key: HFJGVOVBYRYSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound that features a unique combination of functional groups, including an indazole core, a piperazine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the piperazine and pyrimidine groups through nucleophilic substitution and cyclization reactions. Common reagents used in these steps include various halogenated intermediates, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor with a similar pyrimidine-piperazine structure.

    Riociguat: A compound with a pyrimidine core used for treating pulmonary hypertension.

Uniqueness

3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H30N6O

Molecular Weight

382.5 g/mol

IUPAC Name

3-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C21H30N6O/c1-2-4-18-17(3-1)20(25-24-18)14-26-7-9-27(10-8-26)21-13-19(22-15-23-21)16-5-11-28-12-6-16/h13,15-16H,1-12,14H2,(H,24,25)

InChI Key

HFJGVOVBYRYSSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CN3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.